molecular formula C26H28N6O3S2 B570141 Mirabegron Impurity 4 CAS No. 1684452-83-2

Mirabegron Impurity 4

货号: B570141
CAS 编号: 1684452-83-2
分子量: 536.669
InChI 键: JASFVOWZGHSXRG-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirabegron Impurity 4 is a high-purity chemical standard critical for the research and development of Mirabegron, a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder . This impurity serves as an essential tool for analytical scientists, particularly in the development and validation of chromatographic methods for ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) . Regulatory guidelines, including those from the FDA and European Pharmacopoeia, mandate the strict control and quantification of isomeric and process-related impurities to ensure drug safety and efficacy, making reliable reference materials like Mirabegron Impurity 4 indispensable for regulatory compliance . Its primary research application is in analytical method development, method validation (AMV), and ongoing Quality Control (QC) activities, especially in the context of Abbreviated New Drug Applications (ANDA) and the commercial production of the drug . By utilizing this well-characterized impurity, researchers can accurately identify, quantify, and control the impurity profile of Mirabegron, thereby guaranteeing the consistency, safety, and quality of the final pharmaceutical formulation . This compound is intended for research applications only.

属性

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFVOWZGHSXRG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Result of Action

The parent compound mirabegron, upon activation of the β3-adrenergic receptor, leads to an increase in bladder capacity. This helps in managing the symptoms of overactive bladder (OAB).

生物活性

Mirabegron Impurity 4, a derivative of the β3-adrenergic receptor agonist Mirabegron, has garnered attention in pharmacological research due to its biological activity, particularly in the context of treating overactive bladder (OAB). This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and clinical implications based on diverse sources.

Target Receptor
Mirabegron Impurity 4 primarily targets the β3-adrenergic receptor , similar to its parent compound, Mirabegron. Activation of this receptor is crucial for enhancing bladder capacity and reducing symptoms associated with OAB. The compound's action is facilitated through a Mannich reaction , which occurs between Mirabegron and residual formaldehyde present in excipients such as polyethylene glycol (PEG) and polyoxyethylene (PEO) .

Biochemical Pathways
Upon activation of the β3-adrenergic receptor, Mirabegron Impurity 4 leads to increased intracellular levels of cyclic AMP (cAMP), promoting relaxation of the bladder smooth muscle. This effect is vital for alleviating urinary urgency and frequency .

Pharmacokinetics

Research indicates that Mirabegron exhibits poor solubility and low bioavailability, which may also apply to its impurities. The pharmacokinetic profile suggests that concentrations required for therapeutic efficacy in human bladder smooth muscle are significantly higher than those observed in isolated cell studies .

Mirabegron Impurity 4 is characterized by its formation through a reaction that involves residual formaldehyde. In laboratory settings, it has been observed that under accelerated stability conditions, levels of this impurity can reach up to 0.19%, approaching the identification threshold of 0.2% as per ICH guidelines .

Clinical Studies and Findings

Efficacy and Safety
A retrospective observational study involving female patients with OAB indicated that treatment with Mirabegron led to significant symptomatic improvement and a favorable safety profile. Specifically, there were no significant cardiovascular adverse events noted, suggesting that Mirabegron and its impurities maintain a satisfactory safety profile in clinical practice .

Persistence and Adherence
Further analysis showed that patients prescribed Mirabegron demonstrated greater persistence and adherence compared to those on traditional antimuscarinics. This finding highlights the potential advantages of using Mirabegron and its impurities in long-term management strategies for OAB .

Data Summary

The following table summarizes key findings related to the biological activity of Mirabegron Impurity 4:

Characteristic Details
Target Receptor β3-Adrenergic Receptor
Mechanism of Action Activation leads to increased cAMP and bladder muscle relaxation
Formation Mannich reaction with residual formaldehyde
Pharmacokinetics Poor solubility; therapeutic concentrations higher than expected
Clinical Efficacy Significant improvement in OAB symptoms; favorable safety profile
Adherence Rates Higher persistence compared to traditional therapies

科学研究应用

Analytical Methods

The detection and quantification of Mirabegron Impurity 4 are critical for ensuring the quality of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) methods have been developed for this purpose. For instance, a reverse phase HPLC method was validated to quantitatively determine potential impurities in Mirabegron, including Impurity 4. This method demonstrated a limit of detection as low as 0.02 ppm, highlighting its effectiveness in pharmaceutical analysis .

Stability Studies

Research indicates that impurities like Mirabegron Impurity 4 can affect the stability of the parent compound. A study showed that under accelerated stability conditions, levels of this impurity could rise significantly, potentially exceeding regulatory thresholds . Understanding these dynamics is essential for formulating stable pharmaceutical products.

Regulatory Compliance

The characterization and quantification of impurities are vital for meeting regulatory requirements. The synthesis and analysis of Mirabegron Impurity 4 contribute to fulfilling these obligations by ensuring that all components within a drug formulation are well-documented and compliant with safety standards .

Impact on Pharmacokinetics

The pharmacokinetic profile of Mirabegron may also be influenced by its impurities. Studies suggest that impurities can alter the solubility and bioavailability of the active ingredient, which is crucial for assessing therapeutic efficacy . Understanding these interactions helps in optimizing formulations for better patient outcomes.

Case Studies

  • Synthesis and Characterization : A study synthesized five impurities of Mirabegron, including Impurity 4, using NMR and IR spectroscopy for structural characterization. This work highlighted the importance of identifying impurities to enhance the safety profile of the drug .
  • Stability Assessment : Research assessed the stability of Mirabegron formulations containing various impurities under different environmental conditions. The findings indicated that certain impurities could significantly impact the degradation pathways of Mirabegron, necessitating careful formulation strategies .
  • Formulation Optimization : A comprehensive study focused on optimizing the synthesis route for Mirabegron to minimize impurity formation. By adjusting reaction conditions, researchers were able to reduce impurity levels effectively while maintaining product efficacy .

相似化合物的比较

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Other β3-Adrenoceptor Agonists

Mirabegron shares its class with vibegron, another selective β3-adrenoceptor agonist. While both drugs target β3 receptors, mirabegron’s impurity profile is distinct due to its chiral synthesis challenges. In contrast, vibegron’s structure lacks a chiral center, simplifying impurity control . Pharmacologically, mirabegron and vibegron show comparable efficacy in reducing OAB symptoms, but vibegron demonstrates faster onset in reducing urinary incontinence episodes (e.g., 4-week improvement vs. mirabegron’s 12-week timeline) .

Parameter Mirabegron (R-form) Mirabegron Impurity 4 (S-form) Vibegron
Pharmacological Activity Active β3 agonist Inactive Active β3 agonist
Chirality (R)-enantiomer (S)-enantiomer Non-chiral
Key Impurities (S)-enantiomer N/A Process-related byproducts
Regulatory Threshold <0.15% <0.15% <0.10%

Comparison with Antimuscarinic Agents

Antimuscarinics like solifenacin and tolterodine are first-line OAB therapies but exhibit distinct impurity-related challenges. In contrast, Mirabegron Impurity 4 is pharmacologically inert, contributing to mirabegron’s superior tolerability profile. Clinical trials report dry mouth incidence of 2.3–2.8% with mirabegron versus 8.6% with tolterodine .

Clinical and Metabolic Implications

However, mirabegron itself has shown off-target benefits, such as improving glucose homeostasis and insulin sensitivity in obese patients, likely via β3-adrenoceptor activation in adipose tissue . These effects are absent in its (S)-enantiomer, reinforcing the need for stringent impurity control to maximize therapeutic outcomes.

Research Findings and Data Tables

Pharmacokinetic Considerations

Mirabegron exhibits dose-dependent pharmacokinetics, with 28% higher AUC at 100 mg due to P-glycoprotein saturation . Impurity 4’s pharmacokinetics remain unstudied but are presumed inactive.

常见问题

Q. How to optimize impurity profiling workflows for Mirabegron Impurity 4 in compliance with FDA/EMA guidelines?

  • Methodological Answer: Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) and material attributes (CMAs). Use risk assessment tools (e.g., FMEA) to prioritize analytical parameters. For lifecycle management, submit post-approval changes via comparability protocols to streamline regulatory updates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。